2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a fluorinated heterocyclic amine compound It features a pyridine ring substituted with a fluorine atom at the 3-position and a pyrrolidinyl group at the 2-position
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons involved in pain signaling .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may act as a blocker for the nav17 and Nav18 sodium channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing pain signals .
Biochemical Pathways
Given its potential role as a sodium channel blocker, it can be inferred that it may impact the neuronal signaling pathways involved in pain perception .
Result of Action
If it acts as a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, thereby reducing pain signals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth regulation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of sodium channels, which are essential for the propagation of electrical signals in neurons . This modulation can lead to changes in neuronal excitability and neurotransmitter release, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound has been shown to inhibit the activity of voltage-gated sodium channels, thereby reducing the influx of sodium ions and altering cellular excitability . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, this compound can affect the levels of certain metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is known to be transported across cell membranes by specific transporters, facilitating its distribution to various cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize within specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications that direct its transport and localization . The localization of this compound within these compartments can influence its activity and interactions with other biomolecules, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluorinated pyrrolidinyl compound under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a corresponding nitro compound.
Reduction: The compound can be reduced to form a different amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is unique due to its specific structural features. Similar compounds include:
2-(3-Fluoropyrrolidin-1-yl)acetic acid: Shares a core structure with a fluorinated pyrrolidinyl group.
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol: Another fluorinated pyrrolidinyl derivative with different functional groups.
Properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-5-13(6-7)9-8(11)2-1-4-12-9/h1-2,4,7H,3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSZXQWMYHLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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